![molecular formula C13H16F3NO3S B1416417 Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid CAS No. 1307248-40-3](/img/structure/B1416417.png)
Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic framework, which is characterized by two rings sharing the same atom . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H16F3NO3S and a molecular weight of 323.33 g/mol.Scientific Research Applications
Medicinal Chemistry: Synthesis of Bioactive Spirocyclic Compounds
Spirocyclic compounds like Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] are of great interest in medicinal chemistry due to their promising biological activity. The inherent rigidity of spirocyclic compounds can lead to a decrease in conformational entropy, which is advantageous when interacting with molecular targets . This compound can serve as a building block for the synthesis of various bioactive molecules, including antibiotics and other pharmacologically active agents.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
The spirocyclic framework of this compound makes it a valuable precursor in the synthesis of complex heterocyclic structures. It can be utilized to construct diverse spiro-heterocycles, which are crucial in the development of new chemical entities with therapeutic properties .
Photochromism: Development of Photoresponsive Materials
Spiropyrans are known for their photochromic properties, which allow them to change color upon exposure to light. This characteristic can be harnessed to create photoresponsive materials that have applications in medical and technological areas, such as smart windows and optical data storage .
Pharmacology: Sigma Receptor Modulators
Compounds related to Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] have been identified to have pharmacological activity towards sigma receptors. These receptors are implicated in the pathophysiology of diseases like schizophrenia and pain disorders. Thus, derivatives of this compound could be explored for the treatment of psychosis or pain .
Mechanism of Action
Target of Action
The primary target of this compound is APOL1 , a protein that plays a crucial role in lipid metabolism and autophagy . This protein is associated with several diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .
Mode of Action
The compound acts as an inhibitor of APOL1 . By binding to the APOL1 protein, it prevents the protein from performing its normal function, thereby altering the progression of diseases associated with APOL1 .
Biochemical Pathways
The inhibition of APOL1 disrupts the normal functioning of lipid metabolism and autophagy pathways . This disruption can lead to changes in cell behavior and can potentially slow down the progression of diseases associated with APOL1 .
Pharmacokinetics
The compound’s molecular weight and logp value suggest that it may have good bioavailability .
Result of Action
The inhibition of APOL1 by this compound can lead to a decrease in the progression of diseases associated with APOL1, such as pancreatic cancer, FSGS, and NDKD . This can result in improved patient outcomes .
properties
IUPAC Name |
spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.C2HF3O2/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10;3-2(4,5)1(6)7/h2,8,12H,1,3-7H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSVZAEDYDEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)C3=C1C=CS3.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1307248-40-3 | |
Record name | 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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